molecular formula C11H9N3O3 B2943948 (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone CAS No. 30148-20-0

(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone

Cat. No. B2943948
CAS RN: 30148-20-0
M. Wt: 231.211
InChI Key: JQVQTYAQIFLRCI-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone, also known as MNI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MNI-1 is a small molecule inhibitor that has been shown to selectively inhibit the activity of certain enzymes, making it an attractive candidate for drug development.

Scientific Research Applications

Structural Comparisons and Physical Properties

Research on lophine derivatives, including those similar in structure to (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone, has been conducted to understand their molecular conformations and crystallization behavior. Studies by Yanover and Kaftory (2009) focused on the comparison between methylated and unmethylated nitrophenyl lophines. These compounds demonstrated varying molecular conformations influenced by the presence of a methyl group on the imidazole ring and the position of the nitro group on the neighboring benzene ring. This research provides insights into the molecular structures and intermolecular interactions, highlighting the impact of slight structural modifications on the physical properties of these compounds (Yanover & Kaftory, 2009).

Synthesis and Characterization

Novel synthesis and characterization methods for imidazole derivatives have been developed, aiming at potential applications in material science and pharmaceuticals. For instance, Ghaemy et al. (2013) synthesized new poly(amide-ether)s bearing imidazole pendants, studying their physical and optical properties. This work highlights the versatility of imidazole derivatives in creating materials with desirable thermal and optical characteristics (Ghaemy et al., 2013).

Potential Applications in Material Science

The synthesis of oligobenzimidazoles and their electrochemical, electrical, optical, thermal, and rectification properties have been explored by Anand and Muthusamy (2018). Their research on benzimidazole derivatives, which share a core structural motif with this compound, indicates potential applications in electronic and photonic devices due to their unique properties (Anand & Muthusamy, 2018).

Innovative Synthetic Approaches

Novel synthetic routes and methodologies to create derivatives of imidazole compounds have been a focus of research. This includes the work of Ohta et al. (1987), who developed methods for synthesizing (1-methyl-1H-imidazol-2-yl)methanol derivatives and converting them into carbonyl compounds. Such research underlines the ongoing innovation in synthetic chemistry for imidazole derivatives, potentially leading to new pharmaceuticals or materials (Ohta et al., 1987).

properties

IUPAC Name

(1-methylimidazol-2-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-13-7-6-12-11(13)10(15)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVQTYAQIFLRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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